Molecular weight and formula of 2-bromo-N-(cyclohexylmethyl)acetamide
Molecular weight and formula of 2-bromo-N-(cyclohexylmethyl)acetamide
An In-Depth Technical Guide to 2-bromo-N-(cyclohexylmethyl)acetamide: Synthesis, Properties, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, 2-bromo-N-(cyclohexylmethyl)acetamide stands out as a key synthetic intermediate. Its structure combines a reactive α-bromo handle with a lipophilic cyclohexylmethyl moiety, offering a synthetically tractable scaffold for elaborating more complex molecular architectures. The acetamide group itself is a ubiquitous feature in numerous approved drugs, valued for its ability to form critical hydrogen bonds with biological targets and to modulate a molecule's physicochemical properties.[1]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of 2-bromo-N-(cyclohexylmethyl)acetamide. Moving beyond a simple data sheet, this document elucidates the causality behind its synthesis, explores its functional role in drug design, and details the necessary protocols for its safe and effective use.
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research. The key identifiers and computed physicochemical parameters for 2-bromo-N-(cyclohexylmethyl)acetamide are summarized below. This data is crucial for predicting its behavior in both reaction media and biological systems, influencing factors from solubility to membrane permeability.
Table 1: Core Compound Identification
| Property | Value | Source |
| Chemical Name | 2-Bromo-N-(cyclohexylmethyl)acetamide | BLD Pharm[2] |
| CAS Number | 895244-78-7 | BLD Pharm[2] |
| Molecular Formula | C₉H₁₆BrNO | Derived from structure |
| Molecular Weight | 234.13 g/mol | Derived from formula |
| SMILES | C1CCC(CC1)CNC(=O)CBr | Derived from structure |
Table 2: Computed Physicochemical Data Note: These values are typically derived from in silico models and provide valuable estimations for experimental design.
| Property | Value | Significance in Drug Discovery |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Influences membrane permeability and oral bioavailability.[3] |
| LogP (Octanol-Water Partition Coeff.) | 1.8 - 2.5 (Est.) | Measures lipophilicity, affecting solubility, absorption, and distribution.[3] |
| Hydrogen Bond Donors | 1 | Potential to interact with target proteins via hydrogen bonding.[3] |
| Hydrogen Bond Acceptors | 1 | Potential to interact with target proteins via hydrogen bonding.[3] |
| Rotatable Bonds | 3 | Contributes to conformational flexibility and binding affinity.[3] |
Synthesis, Mechanism, and Characterization
The synthesis of N-substituted α-haloacetamides is a cornerstone reaction in organic chemistry, typically achieved through nucleophilic acyl substitution. This method is efficient, reliable, and proceeds under well-understood mechanistic principles.
Principle of Synthesis
The formation of 2-bromo-N-(cyclohexylmethyl)acetamide involves the acylation of a primary amine, cyclohexanemethanamine, with a reactive bromoacetylating agent, most commonly bromoacetyl bromide or bromoacetyl chloride. The reaction capitalizes on the high nucleophilicity of the amine's nitrogen atom and the high electrophilicity of the carbonyl carbon in the bromoacetyl halide. A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, is essential to neutralize the hydrobromic acid (HBr) byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from standard methods for N-acylation.[4] Researchers should perform their own risk assessment and optimization.
Materials:
-
Cyclohexanemethanamine
-
Bromoacetyl bromide
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclohexanemethanamine (1.0 eq) and diisopropylethylamine (1.5 eq) in anhydrous THF.
-
Controlling Exothermicity: Cool the reaction mixture to 0 °C using an ice-water bath. This step is critical to manage the exothermic nature of the acylation and to minimize potential side reactions.
-
Reagent Addition: Add a solution of bromoacetyl bromide (1.1 eq) in anhydrous THF dropwise to the stirred amine solution over 30-60 minutes. The slow addition maintains the low temperature and prevents the formation of di-acylated byproducts.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Extraction:
-
Dilute the reaction mixture with diethyl ether.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess amine and DIPEA.
-
Wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine to remove residual water-soluble components.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-bromo-N-(cyclohexylmethyl)acetamide.
Workflow for Synthesis and Purification
Caption: Synthesis and Purification Workflow
Characterization
The identity and purity of the final product must be validated through rigorous analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show characteristic peaks for the cyclohexyl protons, the methylene bridge protons adjacent to the nitrogen, and the α-bromo methylene protons. ¹³C NMR will confirm the presence of the carbonyl carbon and the carbon atoms of the alkyl chain.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak [M+H]⁺ and/or [M+Na]⁺, confirming the molecular weight. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the mass spectrum.[5]
-
Infrared (IR) Spectroscopy: A strong absorption band around 1650 cm⁻¹ will indicate the presence of the amide carbonyl (C=O) group, and a band around 3300 cm⁻¹ will correspond to the N-H stretch.
Applications in Drug Development
The utility of 2-bromo-N-(cyclohexylmethyl)acetamide in drug discovery stems from its dual nature: the acetamide core acts as a proven pharmacophoric element, while the bromo group serves as a reactive site for further chemical modification.
The Acetamide Scaffold
The N-substituted acetamide moiety is a privileged structure in medicinal chemistry. Its ability to act as both a hydrogen bond donor and acceptor allows for potent and specific interactions with protein targets.[1] This is exemplified in many COX-II inhibitors where the acetamide nitrogen forms critical hydrogen bonds within the enzyme's active site.[6] Furthermore, modifying the N-substituent (in this case, the cyclohexylmethyl group) is a common strategy to fine-tune the lipophilicity and, consequently, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[1]
As a Reactive Intermediate
The primary utility of this compound for drug development professionals is as an alkylating agent. The bromine atom is a good leaving group, making the adjacent carbon electrophilic. This allows for the covalent attachment of the N-(cyclohexylmethyl)acetamide fragment to a wide range of nucleophiles (e.g., phenols, thiols, heterocycles) via an Sₙ2 reaction. This strategy is frequently employed to link a pharmacophore-containing core to a side chain designed to optimize potency or pharmacokinetic properties. Recent studies on N-substituted acetamide derivatives have identified them as promising antagonists for inflammatory targets like the P2Y14 receptor, highlighting the ongoing relevance of this compound class in discovering new medicines for inflammatory diseases.[7]
Logical Flow in Drug Discovery
Caption: Role as a Synthetic Intermediate
Safety, Handling, and Storage
As with all α-halo ketones and amides, 2-bromo-N-(cyclohexylmethyl)acetamide should be treated as a hazardous substance. These compounds are typically alkylating agents and can be corrosive, irritant, and lachrymatory. The following information is synthesized from safety data sheets for structurally related compounds.[8][9][10]
Table 3: Hazard Identification and Safe Handling
| Category | Description |
| GHS Pictograms | Corrosion (GHS05), Exclamation Mark (GHS07) |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[11] H335: May cause respiratory irritation.[8] |
| Handling | Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile). Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[8][12] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][10] |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9] |
| First Aid (Skin) | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9] |
| First Aid (Inhalation) | Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Conclusion
2-bromo-N-(cyclohexylmethyl)acetamide is more than a simple chemical; it is a strategically designed tool for the modern medicinal chemist. Its synthesis is straightforward, its physicochemical properties are favorable for drug design, and its reactive handle provides a gateway to a vast chemical space of potential therapeutics. By understanding its molecular properties, mastering its synthesis, appreciating its applications, and adhering to strict safety protocols, researchers can effectively leverage this versatile compound to accelerate the drug discovery process.
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